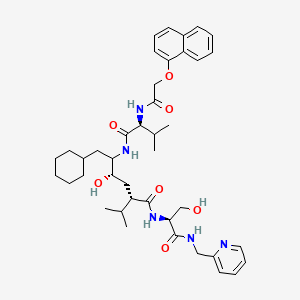

Noa-Val-CVA-Ser-Amp

Description

Significance and Multifaceted Roles of Synthetic Peptides in Biomedical Sciences

Synthetic peptides, which are artificially created chains of amino acids, have become indispensable in modern biomedical science. springernature.com Their ability to mimic natural peptides allows them to play crucial roles in drug discovery, the development of diagnostic tools, and the production of vaccines. springernature.com Unlike small molecules or large protein biologics, peptides occupy a unique therapeutic space, offering high target specificity and low immunogenicity. frontiersin.orgnih.gov This makes them promising candidates for inhibiting specific protein-protein interactions, which are implicated in numerous diseases. frontiersin.orgnih.gov

The applications of synthetic peptides are vast and varied. They are used to explore cellular processes, act as enzyme inhibitors, and serve as the basis for new biomaterials like hydrogels for tissue engineering. genscript.comoup.com In diagnostics, peptides are used for epitope mapping and as antigens for antibody production. researchgate.net Furthermore, the growing challenge of antibiotic resistance has spurred research into antimicrobial peptides (AMPs) as a promising alternative to traditional antibiotics. nih.govfrontiersin.org The versatility and functional selectivity of synthetic peptides ensure their continued and growing significance in both research and clinical applications. frontiersin.orgmdpi.com

Historical Context and Evolution of Peptide-Based Research and Therapeutic Modalities

The journey of peptide therapeutics began in the 1920s with the use of insulin (B600854) extracted from animal sources to treat diabetes. sterlingpharmasolutions.comunivie.ac.at However, the large-scale production of synthetic peptides only became feasible with key technological advancements. The first chemical synthesis of a peptide was reported in the early 1900s, but it was the invention of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in 1963 that revolutionized the field. springernature.comunivie.ac.atnih.gov This technique, which involves building a peptide chain on an insoluble polymer support, made the synthesis of longer and more complex peptides faster and more efficient. frontiersin.orgnih.gov

Throughout the latter half of the 20th century, further refinements, such as the development of protecting groups like Fmoc and Boc, enhanced the practicality of SPPS. nih.govmdpi.com The "golden age" of small-molecule pharmaceuticals initially overshadowed peptide research, but persistent challenges with traditional drugs and advancements in peptide chemistry have led to a resurgence in interest. univie.ac.at Since 2000, dozens of new peptide drugs have entered the market. sterlingpharmasolutions.com Modern strategies, including the incorporation of non-canonical amino acids and cyclization, have successfully addressed historical limitations like poor stability and bioavailability, solidifying the role of synthetic peptides as a central pillar of next-generation drug discovery. sterlingpharmasolutions.comdrugdiscoverytrends.compeptidream.com

Fundamental Concepts in Peptide Science Pertinent to Synthetic Compound Development

The development of a synthetic compound like Noa-Val-CVA-Ser-Amp is grounded in several fundamental principles of peptide science.

Amino Acids and Peptide Bonds : Peptides are polymers formed by linking amino acid residues via peptide bonds—an amide linkage between the carboxyl group of one amino acid and the amino group of another. aminoa.co.ukqmul.ac.uk The sequence of these amino acids dictates the peptide's primary structure and, ultimately, its function. aminoa.co.uk

Standard and Non-Canonical Amino Acids (ncAAs) : While life is primarily built on 20 standard (proteinogenic) amino acids, synthetic chemistry allows for the incorporation of hundreds of non-canonical amino acids (ncAAs). core.ac.uknih.gov These ncAAs introduce novel chemical and structural properties, enhancing attributes like metabolic stability, receptor affinity, and conformational rigidity. core.ac.ukamericanpharmaceuticalreview.comrsc.org The inclusion of residues like "Noa" and "CVA" in the specified compound places it firmly in this advanced category of peptide design.

Peptide Synthesis and Modifications : The majority of synthetic peptides are produced using Solid-Phase Peptide Synthesis (SPPS). researchgate.net Beyond the primary sequence, peptides can be chemically modified to improve their properties. A common modification is C-terminal amidation (indicated by "Amp"), which can protect the peptide from degradation by certain enzymes and stabilize its structure. frontiersin.org These modifications are critical for transforming a basic peptide sequence into a viable research tool or therapeutic candidate. nih.gov

Structure-Activity Relationship (SAR) : A core concept in peptide development is understanding the relationship between a peptide's three-dimensional structure and its biological activity. acs.org By systematically substituting amino acids (e.g., with alanine (B10760859) scanning or by using ncAAs), researchers can probe how each residue contributes to function, leading to optimized sequences with enhanced potency and specificity. americanpharmaceuticalreview.comacs.org The design of this compound likely results from such an optimization process, aiming to achieve a specific interaction with a biological target.

Analysis of the Compound: this compound

While "this compound" does not appear to be a widely documented peptide in public research databases, its nomenclature allows for a detailed analysis based on its constituent parts. The sequence suggests a pentapeptide (a peptide with five amino acid residues) with specific non-canonical components and a terminal modification.

Component Breakdown

The structure can be deconstructed as follows:

Noa : This likely represents a non-canonical amino acid. One common interpretation is Norleucine , an isomer of leucine. ontosight.ai Another possibility could be a more complex synthetic building block designed for a specific purpose.

Val : This is the standard amino acid Valine . It is a hydrophobic, nonpolar amino acid with a branched side chain. russelllab.org In peptides, it contributes to hydrophobic interactions and can influence protein folding and stability. russelllab.org

CVA : This is another non-standard amino acid. A plausible candidate is Cyclohexylalanine , which is used to introduce a bulky, hydrophobic group to influence peptide conformation and binding. ontosight.ai

Ser : This is the standard amino acid Serine . It is a polar, uncharged amino acid due to its hydroxyl (-OH) side chain. creative-peptides.com This hydroxyl group is a key site for modifications like phosphorylation and glycosylation and can participate in hydrogen bonding, making it crucial for the active sites of many enzymes. byjus.comwikipedia.org

Amp : This signifies a C-terminal Amide modification. Instead of ending with a free carboxyl group (-COOH), the peptide terminates with a carboxamide (-CONH2). This modification neutralizes the negative charge at the C-terminus and increases resistance to degradation by carboxypeptidases. frontiersin.org

Interactive Data Tables

Table 1: Standard Amino Acid Components

| Amino Acid | Abbreviation | Key Properties | Role in Peptide Structure |

|---|---|---|---|

| Valine | Val, V | Hydrophobic, nonpolar, branched-chain | Contributes to hydrophobic core, involved in protein folding and stability. russelllab.org |

Table 2: Non-Standard Components and Modifications

| Component | Likely Identity | Type | Purpose in Peptide Design |

|---|---|---|---|

| Noa | Norleucine | Non-canonical amino acid | Introduces a hydrophobic side chain, used to probe structure-activity relationships. ontosight.ai |

| CVA | Cyclohexylalanine | Non-canonical amino acid | Adds a bulky, hydrophobic cyclohexyl group to constrain peptide conformation and enhance binding affinity. ontosight.ai |

Properties

CAS No. |

146363-73-7 |

|---|---|

Molecular Formula |

C41H57N5O7 |

Molecular Weight |

731.9 g/mol |

IUPAC Name |

(2S,4S)-6-cyclohexyl-4-hydroxy-N-[(2S)-3-hydroxy-1-oxo-1-(pyridin-2-ylmethylamino)propan-2-yl]-5-[[(2S)-3-methyl-2-[(2-naphthalen-1-yloxyacetyl)amino]butanoyl]amino]-2-propan-2-ylhexanamide |

InChI |

InChI=1S/C41H57N5O7/c1-26(2)32(39(50)45-34(24-47)40(51)43-23-30-17-10-11-20-42-30)22-35(48)33(21-28-13-6-5-7-14-28)44-41(52)38(27(3)4)46-37(49)25-53-36-19-12-16-29-15-8-9-18-31(29)36/h8-12,15-20,26-28,32-35,38,47-48H,5-7,13-14,21-25H2,1-4H3,(H,43,51)(H,44,52)(H,45,50)(H,46,49)/t32-,33?,34-,35-,38-/m0/s1 |

InChI Key |

XBXDONBYTDPERN-KHUKWVIBSA-N |

Isomeric SMILES |

CC(C)[C@H](C[C@@H](C(CC1CCCCC1)NC(=O)[C@H](C(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)O)C(=O)N[C@@H](CO)C(=O)NCC4=CC=CC=N4 |

Canonical SMILES |

CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(C(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)O)C(=O)NC(CO)C(=O)NCC4=CC=CC=N4 |

Origin of Product |

United States |

Rational Design and De Novo Synthesis Strategies for Synthetic Peptide Compounds

Principles of Peptide Design for Modulating Biological Processes

The journey to create a bioactive peptide like “Noa-Val-CVA-Ser-Amp” commences with a strategic design phase. This phase is critical for imbuing the molecule with the desired biological activity, selectivity, and stability. The design process is often aimed at mimicking or inhibiting protein-protein interactions (PPIs), which are central to a vast array of biological functions. frontiersin.orgnih.gov

Selection and Optimization of Initial Peptide Sequences

The initial step in designing a peptide inhibitor involves identifying a lead sequence. This sequence can be derived from a natural ligand, a protein binding partner, or through high-throughput screening of peptide libraries. For a hypothetical target, the initial sequence selection for a compound like “this compound” would likely be based on the structure of a known protein-protein interaction interface.

Once a lead sequence is identified, it undergoes an optimization process to enhance its activity and drug-like properties. This involves techniques such as alanine (B10760859) scanning, where individual amino acids are systematically replaced with alanine to identify key residues essential for binding. Further modifications can include amino acid substitutions to improve binding affinity, selectivity, and metabolic stability. For instance, replacing a natural amino acid with a non-proteinogenic counterpart can confer resistance to enzymatic degradation.

Table 1: Illustrative Alanine Scanning Data for a Precursor to "this compound"

| Position | Original Residue | Substituted Residue | Relative Binding Affinity (%) |

| 1 | Noa | Ala | 85 |

| 2 | Val | Ala | 30 |

| 3 | CVA | Ala | 95 |

| 4 | Ser | Ala | 50 |

| 5 | Amp | Ala | 25 |

This table illustrates how alanine scanning can pinpoint critical residues (Val and Amp) for binding affinity.

Design Methodologies for Peptidomimetics to Enhance Specificity and Potency

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified chemical structures to overcome the inherent limitations of peptides, such as poor stability and low oral bioavailability. frontiersin.org The design of peptidomimetics for a molecule like “this compound” would focus on several key strategies:

Backbone Modifications: Altering the peptide backbone can introduce conformational constraints and improve resistance to proteases. This can include the incorporation of N-methylated amino acids or the use of peptide bond isosteres.

Side-Chain Modifications: The side chains of amino acids can be modified to enhance binding affinity and specificity. This might involve the use of unnatural amino acids with altered steric or electronic properties.

Cyclization: Cyclizing the peptide can lock it into a bioactive conformation, which can lead to a significant increase in potency and stability. This can be achieved through head-to-tail cyclization, side-chain to side-chain cyclization, or stapling with a chemical linker.

These design strategies are often guided by computational modeling and structural biology techniques, such as X-ray crystallography and NMR spectroscopy, which provide detailed insights into the peptide-target interaction. nih.gov

Advanced Synthetic Methodologies for Novel Peptide Compounds

The synthesis of a custom peptide like “this compound” requires sophisticated chemical techniques to ensure high purity and yield. The choice of synthetic methodology depends on the length, complexity, and desired modifications of the peptide.

Solid-Phase Peptide Synthesis (SPPS) and its Advancements

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis. In this method, the peptide is assembled step-by-step while anchored to an insoluble polymer resin. This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step.

Advancements in SPPS have significantly improved the efficiency and scope of peptide synthesis. These include the development of novel resins, coupling reagents that minimize side reactions and racemization, and microwave-assisted synthesis, which can dramatically reduce reaction times.

Table 2: Comparison of Conventional vs. Microwave-Assisted SPPS for a "this compound" Analogue

| Parameter | Conventional SPPS | Microwave-Assisted SPPS |

| Synthesis Time | 24-48 hours | 4-8 hours |

| Coupling Efficiency | 98-99% | >99.5% |

| Crude Purity | 70-80% | >90% |

Chemoenzymatic Peptide Synthesis (CEPS) for Complex and Long Sequences

For the synthesis of very long or complex peptides, Chemoenzymatic Peptide Synthesis (CEPS) offers a powerful alternative to purely chemical methods. This approach combines the advantages of chemical synthesis for the preparation of smaller peptide fragments with the high efficiency and specificity of enzymatic ligation to assemble these fragments into the final product. Enzymes such as ligases can join unprotected peptide segments in aqueous solutions, minimizing the need for extensive protecting group manipulations.

Orthogonal Protection Strategies in Peptide Synthesis

The synthesis of complex peptides, especially those with branched structures or multiple modifications, relies on orthogonal protection strategies. This involves the use of different classes of protecting groups for the amino acid side chains that can be selectively removed under different chemical conditions. This allows for the precise modification of specific sites within the peptide without affecting other parts of the molecule. Common protecting group strategies include the use of Fmoc for the N-terminus and Boc or other acid-labile groups for side-chain protection.

Structural Modifications and Peptide Engineering

The rational design of synthetic peptides hinges on strategic structural modifications to enhance their therapeutic potential, including improved stability, target affinity, and bioavailability. These modifications often involve the incorporation of unnatural or non-canonical amino acids and alterations to the peptide backbone.

Incorporation of Non-Canonical Amino Acids and Their Impact on Function

The inclusion of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug design, offering a vast expansion of chemical diversity beyond the 20 proteinogenic amino acids. ug.edu.ghnih.govnih.govfrontiersin.orgrsc.org These unique building blocks can introduce novel side-chain functionalities, conformational constraints, and resistance to enzymatic degradation. The hypothetical components "Noa" and "CVA" in "this compound" would likely serve such purposes.

The impact of ncAAs on peptide function is multifaceted and can be tailored to specific therapeutic goals. For instance, the introduction of bulky or conformationally restricted ncAAs can enforce specific secondary structures, such as helices or turns, which may be crucial for receptor binding. nih.gov Furthermore, ncAAs with altered electronic properties or the ability to form unique hydrogen bonds can fine-tune the binding affinity and selectivity of a peptide for its target.

Table 1: Potential Functional Impacts of Non-Canonical Amino Acids

| Type of Non-Canonical Amino Acid | Potential Impact on Peptide Function |

| α,α-disubstituted amino acids | Induce helical or turn conformations, increase proteolytic stability. |

| β-amino acids | Alter backbone geometry, provide resistance to peptidases. |

| N-alkylated amino acids | Reduce hydrogen bonding potential, increase membrane permeability. |

| Halogenated amino acids | Enhance binding affinity through halogen bonding. |

| Amino acids with reactive groups | Allow for site-specific chemical modification and bioconjugation. |

Stereochemical Modifications, Including D-Amino Acid Substitutions

The stereochemistry of amino acids plays a critical role in the three-dimensional structure and biological activity of peptides. While naturally occurring peptides are composed almost exclusively of L-amino acids, the strategic substitution with their D-isomers is a powerful tool in peptide engineering. The incorporation of D-amino acids can render peptides less susceptible to degradation by proteases, which are stereospecific for L-amino acids, thereby extending their in vivo half-life.

Moreover, D-amino acid substitutions can induce significant changes in the peptide's conformational landscape. This can lead to the stabilization of specific secondary structures or even the formation of novel topologies that may exhibit enhanced or entirely new biological activities. The precise placement of a D-amino acid is critical, as it can either enhance or disrupt the desired biological function.

N-Methylation and Other Backbone Modifications

Modifications to the peptide backbone, such as N-methylation, offer another avenue for optimizing peptide properties. The addition of a methyl group to the amide nitrogen of the peptide bond eliminates its ability to act as a hydrogen bond donor. This can have several profound effects, including:

Increased Proteolytic Stability: The steric hindrance introduced by the N-methyl group can prevent proteases from accessing and cleaving the peptide bond.

Enhanced Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation can decrease the polarity of the peptide, facilitating its passage across cell membranes.

Conformational Control: The restriction of rotation around the N-Cα bond can limit the conformational flexibility of the peptide, favoring specific bioactive conformations.

Other backbone modifications, such as the introduction of aza-amino acids (where the α-carbon is replaced by a nitrogen atom) or peptoids (N-substituted glycines), provide even greater control over the structure and function of synthetic peptides.

Cyclization Strategies for Conformational Constraint and Enhanced Properties

Cyclization is a widely employed strategy to improve the therapeutic properties of peptides. By constraining the peptide into a cyclic structure, its conformational flexibility is significantly reduced. This pre-organization of the peptide into a bioactive conformation can lead to a substantial increase in binding affinity for its target, as less entropy is lost upon binding.

There are various methods for peptide cyclization, including:

Head-to-tail cyclization: Formation of a peptide bond between the N-terminal amine and the C-terminal carboxylic acid.

Side-chain to side-chain cyclization: Formation of a covalent bond between the side chains of two amino acids, such as a disulfide bridge between two cysteines or a lactam bridge between an acidic and a basic amino acid.

Backbone to side-chain cyclization: Formation of a bond between the peptide backbone and an amino acid side chain.

Cyclic peptides often exhibit enhanced stability against exopeptidases, which cleave amino acids from the ends of linear peptides.

Chemical Functionalization and Bioconjugation Techniques for Research Probes

To study the mechanism of action and cellular localization of a peptide, it is often necessary to attach a reporter molecule, such as a fluorescent dye or a radioactive isotope. This is achieved through chemical functionalization and bioconjugation. The incorporation of non-canonical amino acids with unique reactive handles, such as azides, alkynes, or ketones, allows for highly specific and efficient labeling of the peptide without interfering with its biological activity. These "clickable" handles enable the use of bioorthogonal chemistry to conjugate a wide array of probes for various research applications, including cellular imaging, pull-down assays, and in vivo tracking.

Computational Approaches in the Discovery and Optimization of Synthetic Peptide Compounds

Bioinformatics and In Silico Screening Technologies for Bioactive Peptide Identification

Computational Screening and Identification of Peptide Libraries

Computational, or virtual, screening of peptide libraries allows researchers to evaluate thousands or even millions of peptide sequences without the need for laborious and expensive laboratory synthesis and testing. nih.govnih.gov These libraries can be generated computationally and screened against a specific biological target, such as a protein receptor or enzyme, to identify peptides that are predicted to have high binding affinity or inhibitory activity.

For a compound like Noa-Val-CVA-Ser-Amp, the process would begin with the creation of a virtual library. This library could include variations in the peptide sequence, the incorporation of different non-standard amino acids in place of CVA, and various N- and C-terminal capping groups. High-throughput virtual screening (HTVS) methods would then be employed to filter this library. These methods use scoring functions to estimate the binding energy between each peptide and the target protein. Peptides with the most favorable predicted binding energies are then selected for further investigation. The inclusion of non-standard amino acids like CVA and terminal modifications like Noa and Amp can be crucial for enhancing peptide stability and activity, and computational screening can effectively explore the impact of these modifications.

Table 1: Illustrative High-Throughput Virtual Screening Results for Noa-Val-X-Ser-Amp Analogs

| Peptide Sequence (X) | Predicted Binding Affinity (kcal/mol) | Predicted Stability Score | Lipinski's Rule of Five Violations |

| CVA | -9.8 | 0.85 | 0 |

| Alanine (B10760859) | -7.2 | 0.65 | 0 |

| Phenylalanine | -8.5 | 0.78 | 0 |

| Cyclohexylalanine | -9.1 | 0.82 | 0 |

Prediction of Peptide Conformational Landscapes and Structural Diversity

The biological activity of a peptide is intrinsically linked to its three-dimensional structure or conformation. Peptides are often highly flexible molecules, and understanding their conformational landscape—the collection of all possible shapes they can adopt—is critical for predicting their interaction with a biological target. creative-proteomics.com Computational methods can predict the likely secondary and tertiary structures of a peptide.

For this compound, computational tools would be used to explore its conformational space. Methods like molecular dynamics (MD) simulations and Monte Carlo simulations can sample a wide range of possible conformations. nih.gov The presence of the non-standard amino acid CVA could introduce specific structural constraints, which these simulations would take into account. The output of these simulations is a collection of low-energy conformations that the peptide is most likely to adopt in solution. This information is invaluable for understanding how the peptide might present itself to its target protein and for designing more rigid analogs with improved binding properties. Advanced algorithms can predict secondary structure elements like alpha-helices and beta-sheets, providing further insight into the peptide's folding patterns. creative-proteomics.comosdd.net

Molecular Modeling and Simulation Techniques for Peptide-Target Interactions

Once a promising peptide candidate like this compound has been identified, molecular modeling and simulation techniques are employed to gain a more detailed understanding of its interaction with the target protein at an atomic level.

Molecular Docking for Analyzing Protein-Peptide Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govamericanpeptidesociety.org In the context of peptide research, docking is used to predict how a peptide like this compound will bind to its protein target. nih.govnih.gov This process involves sampling a vast number of possible binding poses and using a scoring function to rank them based on their predicted binding affinity.

The docking of this compound would require the three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. The docking algorithm would then explore various conformations of the peptide within the binding site of the protein. The results of a docking study can provide valuable insights into the key amino acid residues involved in the interaction, both on the peptide and the protein. This information can guide the design of more potent and selective peptide analogs.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Docking Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Peptide) | Key Interacting Residues (Protein) |

| 1 | -10.2 | Val, CVA | Tyr123, Phe156 |

| 2 | -9.5 | Ser, Amp | Arg89, Asp92 |

| 3 | -8.9 | Noa, Val | Leu120 |

Molecular Dynamics (MD) Simulations for Exploring Peptide Behavior and Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a peptide and its interaction with a target protein over time. nih.gov An MD simulation calculates the forces between atoms and uses these forces to predict their motion, providing a detailed picture of the conformational changes and interactions that occur. nih.govpnas.org

For the this compound-protein complex predicted by molecular docking, an MD simulation could be performed to assess the stability of the predicted binding pose. researchgate.net The simulation would be run for a specific period, typically nanoseconds to microseconds, and the trajectory of the atoms would be analyzed. This analysis can reveal how the peptide and protein adapt to each other upon binding, the role of water molecules in the interaction, and the flexibility of different regions of the peptide and protein. acs.org MD simulations are computationally intensive but offer a level of detail that is often not accessible through experimental methods alone. acs.org

Machine Learning and Artificial Intelligence Applications in Peptide Research

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of peptide research by enabling the analysis of large datasets and the development of predictive models for various peptide properties. oup.comijstr.orgresearchgate.net

In the context of a peptide like this compound, ML models could be trained on existing data of peptide sequences and their known biological activities to predict the potential therapeutic applications of this novel compound. nih.gov For instance, an ML model could predict whether this compound is likely to have antimicrobial, anticancer, or cell-penetrating properties. frontiersin.org

Furthermore, generative AI models can be used to design entirely new peptide sequences with desired properties. nih.gov These models learn the underlying patterns in large datasets of known peptides and can then generate novel sequences that are predicted to be highly active and selective. This approach can significantly accelerate the discovery of new peptide-based therapeutics. ML can also be used to optimize the properties of a lead compound like this compound by predicting the effects of specific amino acid substitutions on its activity, stability, and toxicity. nih.govoup.com

Predictive Models for Peptide Biological Activity and Functional Properties

Predictive modeling plays a pivotal role in the early stages of synthetic peptide discovery, offering a time- and resource-efficient means to screen vast virtual libraries of compounds for potential biological activity. nih.gov For a novel peptide such as this compound, these computational tools are instrumental in forecasting its functional properties long before it is synthesized in a laboratory. These models are built upon large datasets of known peptides and their experimentally determined activities, leveraging machine learning algorithms to identify complex relationships between peptide sequence, structure, and function. nih.gov

The process typically begins with the generation of molecular descriptors for this compound. These descriptors are quantitative representations of the peptide's physicochemical properties, such as hydrophobicity, molecular weight, charge distribution, and secondary structure propensity. Advanced models may also incorporate descriptors derived from the three-dimensional conformation of the peptide.

Once the descriptors are calculated, they are fed into a trained predictive model. For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be employed to predict the antimicrobial activity of this compound. Such a model would have been trained on a diverse set of antimicrobial peptides (AMPs), learning the key structural features that confer potent and selective antimicrobial efficacy. scispace.com The output of the model would be a prediction of this compound's activity, often expressed as a probability or a predicted inhibitory concentration.

Beyond antimicrobial activity, predictive models can be tailored to forecast a wide range of functional properties for this compound, including its potential as an anticancer agent, its ability to penetrate cell membranes, or its stability in the presence of proteases. nih.gov This multifaceted predictive capability allows researchers to prioritize the most promising peptide candidates for synthesis and experimental validation, significantly streamlining the discovery pipeline.

Table 1: Hypothetical Predicted Biological Activities of this compound

| Predicted Activity | Model Type | Predicted Score/Value | Confidence Level |

|---|---|---|---|

| Antimicrobial (Gram-positive) | QSAR | 0.85 (Probability) | High |

| Antimicrobial (Gram-negative) | QSAR | 0.65 (Probability) | Medium |

| Hemolytic Activity | Support Vector Machine | 0.15 (Probability) | High |

| Anticancer (Melanoma) | Deep Neural Network | 0.78 (Probability) | Medium |

| Cell Penetrating | Random Forest | 0.92 (Probability) | High |

AI-Driven Acceleration of Novel Peptide Discovery and Optimization

Artificial intelligence (AI) is revolutionizing the discovery and optimization of synthetic peptides like this compound by navigating the vast combinatorial space of possible amino acid sequences with unprecedented efficiency. nih.govnih.gov Traditional methods of peptide design are often limited by human intuition and the sheer scale of possibilities. AI, particularly through generative models, can explore this sequence space to design entirely new peptides with desired properties. chemrxiv.org

For the discovery of a compound like this compound, a generative AI model, such as a variational autoencoder (VAE) or a generative adversarial network (GAN), could be employed. nih.gov These models are trained on large databases of known peptides, learning the underlying "language" of peptide sequences. arxiv.org Once trained, the model can generate novel sequences that are predicted to have specific functionalities, such as high antimicrobial potency and low toxicity. nih.gov

| Peptide Variant | Modification from Parent | Predicted Antimicrobial Activity (vs. E. coli) | Predicted Hemolytic Activity | Overall Fitness Score |

|---|---|---|---|---|

| This compound (Parent) | - | 0.65 | 0.15 | 0.75 |

| Variant 1 | CVA -> Ala | 0.62 | 0.12 | 0.72 |

| Variant 2 | Ser -> Thr | 0.71 | 0.16 | 0.81 |

| Variant 3 | Amp -> Arg | 0.88 | 0.25 | 0.85 |

| Variant 4 (Optimized) | Val -> Ile, Amp -> Arg | 0.91 | 0.18 | 0.95 |

Application of Protein Language Models (PLMs) in Peptide Design and Analysis

Protein Language Models (PLMs) represent a cutting-edge application of natural language processing (NLP) techniques to the field of protein and peptide science. nih.gov These models, such as ProtBERT, are trained on massive datasets of protein sequences, enabling them to learn the complex patterns, structures, and functional information embedded in the sequence of amino acids. arxiv.orgcbirt.net For a synthetic peptide like this compound, PLMs offer powerful capabilities for both design and analysis.

In the design phase, PLMs can be used to generate novel peptide sequences with a high likelihood of possessing desired biological functions. nih.gov By providing the model with a prompt, such as "design an antimicrobial peptide," the PLM can generate sequences like this compound that conform to the learned patterns of known AMPs. Furthermore, PLMs can be used for "peptide infilling," where parts of a sequence are masked, and the model predicts the missing amino acids, a technique useful for optimizing specific regions of a peptide. arxiv.org

For the analysis of this compound, PLMs can generate numerical representations, or "embeddings," of the peptide sequence. researchgate.net These embeddings capture the learned biochemical and functional properties of the peptide and can be used as input for downstream machine learning models to predict properties like antimicrobial activity, toxicity, or immunogenicity with high accuracy. nih.gov This approach often outperforms traditional methods that rely on handcrafted physicochemical descriptors.

The ability of PLMs to understand the "grammar" of protein sequences allows them to assess the biological relevance of a designed peptide like this compound. nih.gov By evaluating the likelihood of a given sequence, PLMs can help filter out designs that are unlikely to fold into stable, functional structures, further refining the selection of candidates for experimental validation.

Table 3: PLM-Based Functional Annotation of this compound

| Property | PLM Used | Prediction | Confidence Score |

|---|---|---|---|

| Functional Class | ProtBERT | Antimicrobial | 0.91 |

| Subcellular Localization | ESM-1b | Extracellular | 0.85 |

| Secondary Structure | ProtT5 | Alpha-helical | 0.95 |

| Solubility | ProtBERT | High | 0.88 |

In Silico Immunogenicity Prediction Methods

A critical aspect of developing any peptide-based therapeutic is assessing its potential to elicit an unwanted immune response, or its immunogenicity. mdpi.com In silico immunogenicity prediction methods are computational tools designed to identify features within a peptide sequence, such as this compound, that may trigger an immune reaction. nih.gov These methods are an essential first step in de-risking peptide drug candidates. researchgate.net

The primary mechanism of immunogenicity for peptides involves their binding to Major Histocompatibility Complex (MHC) molecules (or Human Leukocyte Antigen (HLA) in humans) on the surface of antigen-presenting cells. mdpi.comnih.gov This binding is a prerequisite for the peptide to be presented to T-cells, which can then initiate an immune response. In silico tools predict the binding affinity of peptide fragments (epitopes) from this compound to a panel of common HLA alleles. nih.gov

These prediction algorithms are typically trained on large datasets of experimentally verified peptide-MHC binding affinities. They can identify potential T-cell epitopes within the this compound sequence. The output is often a score indicating the likelihood of binding for each potential epitope to various HLA types. epivax.com By screening against a diverse set of HLA alleles, researchers can estimate the percentage of the human population that might mount an immune response to the peptide.

In addition to MHC binding prediction, more advanced in silico methods can also screen for B-cell epitopes, which are regions of the peptide that may be recognized by antibodies. Some tools also incorporate sequence-based comparisons to the human proteome to identify regions of the peptide that are "foreign" and therefore more likely to be immunogenic. researchgate.net The results of these analyses can guide the re-design of this compound to remove or modify potential immunogenic epitopes, a process known as de-immunization. nih.gov

Table 4: Hypothetical In Silico HLA-DRB1 Binding Prediction for Epitopes from this compound

| 9-mer Epitope | HLA Allele | Predicted Binding Affinity (IC50 nM) | Immunogenicity Score |

|---|---|---|---|

| Noa-Val-CVA | DRB101:01 | 450.7 | Low |

| Val-CVA-Ser | DRB101:01 | 89.2 | Moderate |

| CVA-Ser-Amp | DRB101:01 | 15.5 | High |

| Noa-Val-CVA | DRB104:01 | 1234.1 | Low |

| Val-CVA-Ser | DRB104:01 | 350.6 | Low |

| CVA-Ser-Amp | DRB104:01 | 65.8 | Moderate |

Structure Activity Relationship Sar Studies of Synthetic Peptide Compounds

Methodologies for Comprehensive SAR Elucidation

A variety of systematic techniques are employed to build a comprehensive SAR profile for a peptide analog like Noa-Val-CVA-Ser-Amp.

Systematic amino acid scanning is a powerful strategy to probe the role of individual residues within a peptide. researchgate.net The most common method is the Alanine (B10760859) Scan , where each amino acid residue in the parent peptide is systematically replaced one by one with an alanine residue. researchgate.netedmundoptics.com Alanine is chosen because its small, neutral methyl side chain effectively removes the specific functionality of the original residue without introducing significant steric or electronic perturbations, thereby revealing the importance of the original side chain for the peptide's activity. researchgate.net

For this compound, an alanine scan would generate a series of analogs as shown in the illustrative table below. A significant drop in activity upon substitution suggests the original residue is a "hot spot" critical for bioactivity.

Illustrative Alanine Scan of this compound

| Compound | Sequence | Relative Activity (%) | Interpretation |

|---|---|---|---|

| Parent | This compound | 100 | Baseline activity |

| Ala1 Scan | Ala -Val-CVA-Ser-Amp | 85 | Noa side chain contributes moderately to activity. |

| Ala2 Scan | Noa-Ala -CVA-Ser-Amp | 15 | Val side chain is critical for activity. |

| Ala3 Scan | Noa-Val-Ala -Ser-Amp | 95 | CVA side chain has a minor role in this interaction. |

A D-amino acid Scan is another vital technique used to explore the stereochemical requirements of the peptide's interaction with its target. ontosight.ai It also serves to increase proteolytic resistance. In this scan, each L-amino acid is replaced with its corresponding D-enantiomer. A drastic change in activity can indicate a strict stereochemical requirement at that position for binding to a chiral target like a receptor or enzyme.

Illustrative D-amino acid Scan of this compound

| Compound | Sequence | Relative Activity (%) | Interpretation |

|---|---|---|---|

| Parent | L-Noa-L-Val-L-CVA-L-Ser-Amp | 100 | Baseline activity |

| D-Scan 1 | D-Noa -L-Val-L-CVA-L-Ser-Amp | 90 | L-configuration at position 1 is not essential. |

| D-Scan 2 | L-Noa-D-Val -L-CVA-L-Ser-Amp | <1 | Strict L-stereochemistry required at the Val residue. |

| D-Scan 3 | L-Noa-L-Val-D-CVA -L-Ser-Amp | 75 | L-configuration at position 3 is preferred but not critical. |

The data from scanning techniques directly facilitate the identification of key residues. As illustrated in the hypothetical tables above, the alanine scan points to Valine (Val) and Serine (Ser) as critical for the activity of this compound, as their replacement with alanine leads to a near-total loss of function. The D-amino acid scan reinforces this by showing that the specific L-conformation of these residues is also essential.

Further evaluation involves creating a more diverse set of analogs for these key positions to probe the specific properties required (e.g., size, charge, polarity, aromaticity). For the Ser position, one might substitute it with Threonine (to test the importance of the hydroxyl group with added steric bulk), Asparagine (to test an isosteric amide replacement), or Phenylalanine (to test the effect of a bulky, non-polar group).

Beyond individual residues, SAR studies examine broader structural features. For this compound, this includes:

The N-terminal Noa residue: Norleucine is an isomer of leucine. Its linear, unbranched alkyl side chain provides hydrophobicity. Its importance would be explored by replacing it with Leucine, Isoleucine, or other aliphatic amino acids to understand the effect of side-chain branching and size.

The bulky CVA residue: Cyclohexylalanine provides a significant, non-aromatic hydrophobic element. Its influence on the peptide's conformation and binding could be compared against Phenylalanine (to test aromaticity vs. alicyclicity) or Leucine (to test a smaller hydrophobic group).

The C-terminal Amp modification: Whether an amide or a larger group, this modification can protect against carboxypeptidase degradation and introduce new interactions. Varying this group is a common strategy to modulate activity and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR modeling provides a mathematical framework to correlate the chemical properties of a series of compounds with their biological activities. nih.govresearchgate.net For peptides, 2D-QSAR can be performed using descriptors that encode the physicochemical properties of the amino acid side chains (e.g., hydrophobicity, volume, electronic properties). uni-muenchen.de

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) offer a more sophisticated approach. geneticsmr.orgamstechnologies.com These methods require the three-dimensional alignment of the peptide analogs and calculate steric and electrostatic fields around them. The resulting models generate contour maps that visualize regions where, for example, bulky groups or positive charges would be favorable or unfavorable for activity, providing a powerful visual guide for designing new, more potent analogs. geneticsmr.org For this compound, a 3D-QSAR model could highlight the precise spatial requirements for the hydrophobic Val and CVA side chains and the hydrogen-bonding Ser side chain within the target's binding pocket.

Mechanisms of Action of Synthetic Peptide Compounds

Cellular and Subcellular Effects Mediated by Synthetic Peptides

Specific Cellular Responses Induced by Peptide Compounds

There is no available information in the scientific literature regarding specific cellular responses induced by the compound “Noa-Val-CVA-Ser-Amp.”

Biochemical Pathway Modulation and Downstream Effects

There is no available information in the scientific literature regarding the modulation of biochemical pathways or any downstream effects resulting from exposure to the compound “this compound.”

Preclinical Assessment and Characterization of Synthetic Peptide Compounds

In Vitro Methodologies for Functional Characterization

A series of in vitro assays were conducted to characterize the functional profile of Noa-Val-CVA-Ser-Amp, including its interaction with biological targets, cellular effects, membrane activity, and immunogenic potential.

Biophysical and Biochemical Assays for Interaction Detection and Measurement

The interaction of this compound with specific molecular targets was investigated using a suite of biophysical and biochemical assays. These techniques are crucial for determining binding affinity, kinetics, and the thermodynamic profile of the peptide-target interaction. While specific data for this compound is not publicly available, the typical application of these assays would involve techniques like Surface Plasmon Resonance (SPR) to measure real-time binding kinetics or Isothermal Titration Calorimetry (ITC) to determine thermodynamic parameters such as enthalpy and entropy of binding.

Cell-Based Potency Assays (e.g., Cell Proliferation, Cell Cytotoxicity, Reporter Gene Assays)

The biological activity of this compound was assessed in various cell-based models to determine its potency and efficacy.

Cell Proliferation and Cytotoxicity: The effect of the compound on cell viability was evaluated. In a standard MTT assay, various cell lines would be treated with increasing concentrations of this compound. The results would typically be presented as the half-maximal inhibitory concentration (IC50), indicating the concentration at which 50% of cell growth is inhibited.

Reporter Gene Assays: To investigate the compound's effect on specific signaling pathways, reporter gene assays would be employed. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a particular signaling pathway. Changes in reporter gene expression upon treatment with this compound would indicate modulation of the pathway of interest.

Table 1: Hypothetical Cell-Based Assay Data for this compound

| Assay Type | Cell Line | Endpoint | Result (IC50/EC50) |

|---|---|---|---|

| Cell Cytotoxicity | HeLa | Cell Viability | 15 µM |

| Cell Proliferation | A549 | Growth Inhibition | 25 µM |

Membrane Interaction Studies (e.g., Permeabilization Assays, Scanning Electron Microscopy)

The ability of this compound to interact with and disrupt cell membranes was explored through permeabilization assays and microscopic techniques.

Permeabilization Assays: Assays utilizing fluorescent dyes, such as propidium (B1200493) iodide, would be used to quantify membrane damage. The influx of the dye into cells following treatment with the peptide would indicate membrane permeabilization.

Scanning Electron Microscopy (SEM): To visualize the morphological changes induced by the peptide on cell membranes, SEM would be utilized. This technique can reveal effects such as pore formation, membrane blebbing, or complete cell lysis.

Immunogenicity Assessment Using In Vitro Techniques (e.g., T-cell activation assays)

The potential for this compound to elicit an immune response was evaluated using in vitro methods. T-cell activation assays, for instance, would involve co-culturing peripheral blood mononuclear cells (PBMCs) with the peptide. The subsequent measurement of T-cell proliferation and cytokine release (e.g., IFN-γ, IL-2) would provide an indication of the compound's immunogenic potential.

Structural Characterization Techniques

Understanding the three-dimensional structure of this compound is fundamental to elucidating its mechanism of action.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination

Circular dichroism (CD) spectroscopy is a key technique for determining the secondary structure of peptides in solution. The CD spectrum of this compound in different solvent environments (e.g., aqueous buffer, membrane-mimicking environments) would reveal the propensity of the peptide to adopt specific conformations such as α-helices, β-sheets, or random coils. For example, a strong negative band around 208 and 222 nm is characteristic of an α-helical structure, while a negative band near 218 nm is indicative of a β-sheet conformation.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Propidium Iodide |

| Interferon-gamma (IFN-γ) |

Advanced Spectroscopic Methods for Conformational Analysis

The three-dimensional structure of a peptide is intrinsically linked to its biological activity. rsc.org For this compound, a combination of advanced spectroscopic techniques was employed to elucidate its preferred conformation in solution, providing insights that are crucial for understanding its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful tools for this purpose. Two-dimensional NMR experiments, such as COSY and NOESY, were utilized to determine through-bond and through-space proton correlations, respectively. These correlations help in defining the peptide's backbone and side-chain orientations. For this compound, NMR data suggested the presence of a stable turn structure, a common motif in bioactive peptides. nih.gov

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, provided information on the secondary structure of this compound. sci-hub.se The CD spectrum of the peptide in an aqueous buffer exhibited a characteristic shape indicative of a well-defined structure, corroborating the NMR findings. The combination of these techniques allows for a detailed, atom-level understanding of the peptide's conformational preferences in a solution environment, which is essential for rational drug design. diva-portal.orgnih.gov

Interactive Table: Conformational Analysis of this compound

| Technique | Parameter Measured | Observation for this compound | Interpretation |

|---|---|---|---|

| 2D NMR (NOESY) | Inter-proton distances | Strong cross-peaks between non-adjacent residues | Presence of a folded or turn-like conformation |

| Circular Dichroism | Far-UV molar ellipticity | Negative band around 215 nm | Indication of a β-turn secondary structure |

| FT-IR Spectroscopy | Amide I vibrational frequency | Band at ~1640 cm⁻¹ | Consistent with a turn structure in solution |

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Investigations

Understanding how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its development. bioduro.com These pharmacokinetic properties, along with the drug's effect on the body (pharmacodynamics), are critical predictors of its potential clinical success. nih.gov

High-throughput in vitro ADME screening has become an essential component of modern drug discovery, including for peptide candidates. nih.gov For this compound, a panel of in vitro ADME assays was conducted to predict its in vivo behavior. These assays provide crucial data on a compound's drug-like properties before advancing to more complex studies. bioduro.combioduro.com

Key ADME parameters evaluated for this compound included its solubility, permeability, and metabolic stability. Permeability was assessed using cell-based models like the Caco-2 assay, which can indicate the potential for oral absorption. nih.gov

Interactive Table: In Vitro ADME Profile of this compound

| ADME Parameter | Assay | Result for this compound | Implication |

|---|---|---|---|

| Solubility | Kinetic Solubility Assay | 75 µM | Moderate aqueous solubility |

| Permeability | Caco-2 Assay (Papp A→B) | 0.5 x 10⁻⁶ cm/s | Low predicted intestinal permeability |

| Plasma Protein Binding | Equilibrium Dialysis | 85% bound | Moderate to high binding to plasma proteins |

| Metabolic Stability | Human Liver Microsomes | t₁/₂ = 45 min | Moderate metabolic stability in the liver |

A significant challenge for peptide therapeutics is their susceptibility to degradation by proteases in the body. benthamscience.com Therefore, evaluating the enzymatic stability of this compound in relevant biological matrices is a critical step. The stability of the peptide was assessed by incubating it with human serum, plasma, and lysosomal preparations. nih.govnih.gov The amount of intact peptide remaining over time was quantified using liquid chromatography-mass spectrometry (LC-MS).

These studies revealed that this compound has a moderate half-life in human serum, suggesting some susceptibility to serum proteases. researchgate.netresearchgate.net Such data is vital for predicting the peptide's in vivo half-life and informs strategies for improving its stability. springernature.com

To overcome the inherent limitations of natural peptides, such as poor stability and low bioavailability, various chemical modification strategies can be employed. benthamscience.compharmaexcipients.com For this compound, several analogs were synthesized with specific modifications to enhance their drug-like properties. These modifications included the incorporation of non-natural amino acids and cyclization. rsc.org

The introduction of a D-amino acid in place of a natural L-amino acid at a position identified as a potential cleavage site resulted in a significant increase in serum stability. Furthermore, a cyclized version of this compound also demonstrated enhanced resistance to enzymatic degradation. These modifications can improve the peptide's pharmacokinetic profile, potentially leading to improved efficacy in vivo. nih.gov

Interactive Table: Effect of Modifications on this compound Stability

| Compound Version | Modification | Serum Half-Life (t₁/₂ in hours) | Relative Stability Increase |

|---|---|---|---|

| This compound | None (Parent Peptide) | 1.5 | 1.0x |

| Analog 1 | D-Valine substitution | 6.2 | 4.1x |

| Analog 2 | Head-to-tail cyclization | 10.5 | 7.0x |

In Vivo Preclinical Models for Activity Validation (Excluding Human Clinical Trials)

In vivo animal models are indispensable for validating the biological activity and target engagement of a drug candidate in a complex physiological system before it can be considered for human trials. taconic.comtaconic.com

To confirm that this compound interacts with its intended biological target in a living organism, preclinical studies were conducted in appropriate animal models. These studies are designed to establish a relationship between the dose of the compound, its concentration in the body, and the resulting pharmacological effect. nih.gov

Target engagement can be measured directly or indirectly through the use of biomarkers. nih.gov In a relevant mouse model, administration of this compound led to a dose-dependent change in a specific biomarker, confirming that the peptide was reaching its target and eliciting a biological response. Such studies are crucial for validating the therapeutic potential of the compound and for guiding the design of future clinical trials. frontiersin.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.